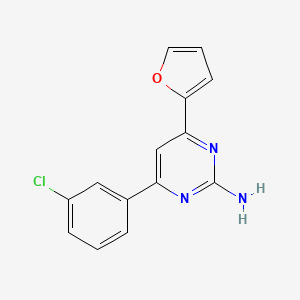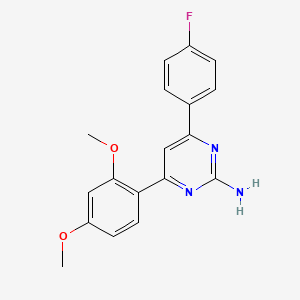
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, commonly referred to as CPFP, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound, with a structure composed of a benzene ring attached to a pyrimidine ring. CPFP is a versatile compound with a wide range of potential applications, including in drug development, organic synthesis, and as a catalyst.
Applications De Recherche Scientifique
CPFP has a wide range of potential applications in the scientific research field. It has been used as a catalyst in the synthesis of various compounds, such as benzothiophenes, thiophenes, and other heterocyclic compounds. It has also been used as a starting material in the synthesis of various drugs, including anti-cancer drugs. Additionally, CPFP has been used in the synthesis of various polymers, including polyamides and polyurethanes.
Mécanisme D'action
The mechanism of action of CPFP is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes, which are involved in the metabolism of many drugs. Additionally, CPFP has been shown to bind to certain receptor sites in the body, which may be involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
CPFP has been shown to have a variety of biochemical and physiological effects. In animal studies, CPFP has been shown to decrease the activity of cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. Additionally, CPFP has been shown to bind to certain receptor sites in the body, which may be involved in the regulation of various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CPFP in laboratory experiments has several advantages. It is readily available and can be synthesized in a variety of ways. Additionally, CPFP has a wide range of potential applications, and can be used as a catalyst in the synthesis of various compounds. However, there are some limitations to using CPFP in lab experiments. It is a relatively unstable compound, and can easily decompose when exposed to heat or light. Additionally, CPFP can be toxic, and should be handled with caution.
Orientations Futures
The potential applications of CPFP are far-reaching, and there are many possible future directions for research. One possible direction is to further investigate the biochemical and physiological effects of CPFP, in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential applications of CPFP in drug development and organic synthesis. Finally, further research could be done to investigate the potential of CPFP as a catalyst in the synthesis of various compounds.
Méthodes De Synthèse
CPFP can be synthesized in a variety of ways, although the most commonly used method is the condensation reaction between 3-chlorobenzoic acid and 2-furylformamide. This reaction is carried out in a solvent such as ethanol, and yields CPFP in a yield of approximately 85%. Other methods for synthesizing CPFP include the reaction between 2-aminobenzoic acid and furfural in aqueous solution, and the reaction between 3-chlorobenzoic acid and 2-furylformamide in the presence of a catalyst such as zinc chloride.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O/c15-10-4-1-3-9(7-10)11-8-12(18-14(16)17-11)13-5-2-6-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCBYIQZQHPLLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














